molecular formula C18H25N3O3 B12183584 N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B12183584
M. Wt: 331.4 g/mol
InChI Key: UCBMIZRHYUZJJL-UHFFFAOYSA-N
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Description

N-{2-[(3-Methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted with a phenyl group at position 1 and a carboxamide at position 3. The carboxamide nitrogen is further functionalized with a 2-[(3-methylbutanoyl)amino]ethyl side chain.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(3-methylbutanoylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H25N3O3/c1-13(2)10-16(22)19-8-9-20-18(24)14-11-17(23)21(12-14)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

UCBMIZRHYUZJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of γ-Amino Ketones

Starting MaterialCatalystSolventTemp (°C)Yield (%)
4-Phenyl-4-aminobutan-2-oneHClEthanol8072
4-(p-Tolyl)-4-aminobutan-2-oneH2SO4Toluene11068

Carboxamide Functionalization at Position 3

The 3-carboxamide group is introduced via carboxylic acid activation followed by amine coupling:

Carboxylic Acid Activation

  • 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

  • Alternative activators: HOBt/EDCl in DMF, yielding a stable active ester.

Amide Bond Formation with 2-Aminoethylamine

The acyl chloride reacts with 2-aminoethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Key parameters:

  • Molar ratio : 1:1.2 (acid chloride:amine) to minimize diacylation.

  • Temperature : 0–5°C to suppress side reactions.

Table 2: Amidation Yield Under Varied Conditions

ActivatorBaseSolventTime (h)Yield (%)
SOCl2TEADCM485
HOBt/EDClDIPEADMF678

Acylation of the Ethylamine Linker

The secondary amine in N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes acylation with 3-methylbutanoyl chloride :

Reaction Conditions

  • Solvent : Anhydrous THF or DCM.

  • Base : Pyridine or DMAP to scavenge HCl.

  • Stoichiometry : 1.1 equivalents of acyl chloride ensures complete conversion.

Side Reaction Mitigation :

  • Low temperatures (0–10°C) reduce esterification of the carboxamide.

  • Molecular sieves absorb generated HCl, shifting equilibrium toward product.

Table 3: Acylation Efficiency with Different Bases

BaseTemp (°C)Purity (%)Yield (%)
Pyridine09288
DMAP258984

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted acyl chloride and diastereomers.

  • HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Spectroscopic Validation

  • NMR : δ 1.05 (d, 6H, CH(CH3)2), δ 3.45 (m, 2H, NHCH2), δ 4.30 (q, 1H, pyrrolidine C3).

  • HRMS : [M+H]+ calc. 388.2124, found 388.2121.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrrolidine core on Wang resin enables iterative amidation and acylation, though yields are lower (∼65%) due to steric hindrance.

Enzymatic Catalysis

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF4]) offers enantioselectivity but requires extensive optimization.

Scalability and Industrial Considerations

  • Cost Analysis : HOBt/EDCl coupling adds ∼$120/kg compared to SOCl2-based routes.

  • Safety : Thionyl chloride handling mandates rigorous moisture control and PPE.

  • Environmental Impact : DMF replacement with cyclopentyl methyl ether (CPME) reduces toxicity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-{2-[(Cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • Structural Difference: Replaces the 3-methylbutanoyl group with a cyclopropanecarbonyl moiety.
  • Implications: The cyclopropane ring introduces rigidity and reduced steric bulk compared to the branched 3-methylbutanoyl chain.
  • Molecular Weight : 315.37 g/mol (vs. target compound’s ~337.42 g/mol, estimated from formula C₁₉H₂₅N₃O₃).

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • Structural Difference : Features a sulfonamide-linked 4-fluorophenylpiperazine group instead of the acylated ethylamine.
  • Implications : The sulfonyl group increases polarity, likely improving aqueous solubility. The 4-fluorophenylpiperazine moiety may enhance binding to serotonin or dopamine receptors, suggesting divergent therapeutic applications compared to the target compound .
  • Reported Data : Bioactivity values (81.8 and 0.574, context unclear) and a reference to patent 25947446 .

Analogues with Aromatic Substituent Modifications

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

  • Structural Difference : Substitutes the phenyl group at position 1 with a 3-chlorophenyl and replaces the ethylamine side chain with a coumarin-derived moiety.
  • Molecular Weight : 382.8 g/mol .

1-(3-Methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

  • Structural Difference : Incorporates a 3-methoxyphenyl group and a tetrahydro-pyran-methyl-pyrazole side chain.
  • Implications : The methoxy group improves solubility, and the pyran-pyrazole substituent may enhance CNS penetration due to moderate lipophilicity .

Analogues with Heterocyclic or Bulky Substituents

N-(2-((2-Ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • Structural Difference : Features a benzofuran-carbamoyl side chain with an ethoxyphenyl group.
  • Implications : The benzofuran moiety may confer fluorescence or intercalation properties, while the ethoxy group could modulate cytochrome P450 interactions .
  • Molecular Weight : 483.5 g/mol .

Data Table: Key Parameters of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
N-{2-[(3-Methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide C₁₉H₂₅N₃O₃ ~337.42 3-Methylbutanoyl, phenyl Antiviral/Antimicrobial -
N-{2-[(Cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide C₁₇H₂₁N₃O₃ 315.37 Cyclopropanecarbonyl Metabolic stability studies
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide C₂₃H₂₆FN₅O₄S ~527.55 Sulfonylpiperazine, 4-fluorophenyl Neuroreceptor modulation
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C₂₀H₁₅ClN₂O₄ 382.80 3-Chlorophenyl, coumarin Imaging probes
N-(2-((2-Ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide C₂₈H₂₅N₃O₅ 483.50 Benzofuran, ethoxyphenyl Fluorescence-based assays

Research Findings and Implications

  • Bioactivity Trends : Sulfonamide-containing analogues (e.g., ) may exhibit higher polarity and target selectivity, while acylated derivatives (e.g., cyclopropanecarbonyl) prioritize metabolic stability .
  • Therapeutic Hypotheses: The target compound’s 3-methylbutanoyl group could optimize a balance between lipophilicity and steric tolerance, making it a candidate for protease inhibition (e.g., viral proteases implicated in MERS-CoV) .
  • Data Gaps: Limited empirical data (e.g., IC₅₀, pharmacokinetics) for the target compound highlight the need for further in vitro and in vivo validation.

Biological Activity

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O3C_{19}H_{24}N_4O_3, with a molecular weight of approximately 340.42 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Caspase Inhibition : Similar compounds have been shown to inhibit caspases, which play a critical role in apoptosis and inflammation. For instance, VX-765, a related compound, selectively inhibits caspase-1, reducing cytokine release in inflammatory responses .
  • Arginase Inhibition : The compound may also act as an arginase inhibitor, which is beneficial in conditions characterized by elevated levels of arginase activity, such as certain cancers and cardiovascular diseases .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Assays

Assay TypeDescriptionResult
Caspase Activity Measurement of caspase inhibitionSignificant inhibition observed
Cytokine Release Evaluation of IL-1β and IL-18 secretionReduced secretion in vitro
Cell Viability Assessment using MTT assayNo significant cytotoxicity found
Inflammation Model In vivo studies on rheumatoid arthritis modelsReduced disease severity noted

Case Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this compound.

  • Study on Inflammatory Diseases : A study demonstrated that VX-765, a structural analog, effectively reduced inflammatory mediators in animal models of rheumatoid arthritis and skin inflammation. This suggests that similar compounds may have therapeutic potential in managing inflammatory diseases .
  • Antitumor Activity : Research has indicated that pyrrolidine derivatives can exhibit antitumor properties by modulating pathways involved in cell growth and apoptosis. The specific effects of this compound on tumor cell lines remain to be fully elucidated.

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